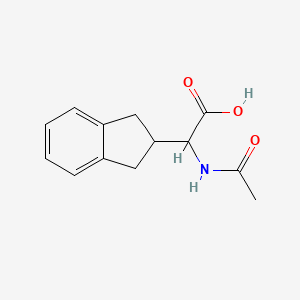

2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid

Description

2-(2,3-Dihydro-1H-inden-2-yl)-2-acetamidoacetic acid is a synthetic organic compound featuring a central indene scaffold substituted with an acetamidoacetic acid moiety. Its synthesis likely involves coupling reactions between indene derivatives and protected amino acid precursors, as seen in similar compounds .

Properties

IUPAC Name |

2-acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8(15)14-12(13(16)17)11-6-9-4-2-3-5-10(9)7-11/h2-5,11-12H,6-7H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEDTAFHZQIEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Indanone Derivatives with Acetamidoacetic Acid Precursors

A common approach involves starting from 2-indanone or related indane derivatives. The ketone functionality is transformed to introduce the acetamidoacetic acid side chain through condensation with acetylglycine or related amino acid derivatives.

- Step 1: Synthesis of acetylglycine (N-acetylglycine) by acetylation of glycine with acetic anhydride under mild conditions, yielding crystalline acetylglycine (mp 206-207 °C).

- Step 2: Condensation of 2-indanone with acetylglycine in the presence of acid catalysts or under reflux conditions to form the corresponding acetamidoacetic acid derivative.

- Step 3: Purification by recrystallization or chromatographic techniques.

This method benefits from straightforward starting materials and moderate reaction conditions, typically yielding 40-70% of the target compound depending on substituents and reaction optimization.

Use of Aromatic Acid Chlorides and Amino Coupling

In related synthetic routes for similar acetamidoacetic acid derivatives, aromatic acid chlorides have been reacted with amino acid derivatives or amines to form amide linkages.

- Preparation of acid chlorides from substituted aromatic carboxylic acids using thionyl chloride.

- Subsequent reaction with amino acid derivatives such as 3-aminocoumarin or acetylglycine to afford amide products.

- This approach, while demonstrated for coumarin derivatives, provides a conceptual framework applicable to indane derivatives by analogy, especially for introducing the acetamido group.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetylglycine synthesis | Glycine + Acetic anhydride, RT, 20 min | 85-90 | Crystalline product, mp 206-207 °C |

| Condensation with indanone | Acid catalysis, reflux in acetic anhydride or acetone | 40-70 | Purity checked by TLC, yields vary with substituents |

| Amide formation via acid chloride | Thionyl chloride, aromatic acid, then amine coupling | 38-75 | Used in analogous systems, adaptable to indane |

Characterization and Purity Assessment

- Melting Points: Used to assess purity; typical melting points for related compounds range from 95 to 145 °C depending on substituents.

- Thin Layer Chromatography (TLC): Used for monitoring reaction progress and purity, with Rf values varying with solvent systems.

- Spectroscopic Methods: IR and NMR spectroscopy confirm the presence of key functional groups (acetamido, carboxylic acid, indane ring).

- Elemental Analysis: Confirms the elemental composition consistent with the target compound.

Research Findings and Comparative Analysis

- The condensation method with acetylglycine is straightforward and yields moderate to good product quantities.

- Use of acid chlorides and amine coupling is versatile but may require more stringent conditions and purification steps.

- Reaction yields and purity are influenced by the choice of solvents, catalysts, and temperature control.

- Spectral data consistently confirm the integrity of the acetamidoacetic acid moiety attached to the indane ring.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation with acetylglycine | 2-indanone, acetylglycine | Acid catalyst, reflux | 40-70 | Simple, moderate conditions | Moderate yields, purification needed |

| Acid chloride amide formation | Aromatic acid chlorides, amines | Thionyl chloride, amine coupling | 38-75 | Versatile, applicable to derivatives | Requires careful handling of reagents |

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid can undergo various chemical reactions, including:

Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form saturated derivatives using reducing agents like lithium aluminum hydride.

Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Indene ketones, indene carboxylic acids.

Reduction: Saturated indene derivatives.

Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Materials Science: It can be utilized in the development of novel polymers and materials with unique mechanical and thermal properties.

Biological Studies: The compound can serve as a probe for studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety may facilitate binding to hydrophobic pockets, while the acetamidoacetic acid group can form hydrogen bonds and electrostatic interactions with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide (CAS: 438473-52-0)

- Structure: Replaces the acetamidoacetic acid group with a 2-fluorophenoxyacetamide moiety.

- Applications : Likely explored as a bioactive intermediate due to fluorine’s electron-withdrawing effects.

(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid (CAS: 181227-46-3)

- Structure: Features a primary amino group instead of acetamido.

- Key Differences: The amino group increases basicity and reactivity, necessitating protection (e.g., Boc groups) during synthesis. The acetamido group in the target compound reduces reactivity, enhancing stability .

- Safety : Classified with hazards H302 (oral toxicity) and H315 (skin irritation), whereas the acetamido derivative may exhibit milder toxicity due to reduced nucleophilicity .

Methyl 2-(2,3-Dihydro-1H-inden-2-yl)acetate (CAS: 53273-37-3)

Physicochemical Properties

*Estimated based on structural analogs.

Pharmacological and Biochemical Relevance

- Boc-Protected Derivatives : Used in peptide synthesis for improved stability and controlled deprotection .

- CB2 Receptor Ligands : Ethyl 2-(5-cyclopropyl-1-oxo-indenyl)-2-oxoacetate () highlights indene derivatives’ role in drug discovery, suggesting the target compound could be tailored for similar receptor interactions .

Biological Activity

2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid, also known by its CAS number 179186-26-6, is a compound that integrates an indene moiety with an acetamidoacetic acid group. This unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in medicinal chemistry.

| Property | Value |

|---|---|

| IUPAC Name | 2-acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid |

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 179186-26-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The indene structure enhances its binding affinity to hydrophobic pockets in proteins, while the acetamidoacetic acid group facilitates hydrogen bonding and electrostatic interactions with active site residues. This dual interaction can modulate the activity of target proteins, leading to various biological effects.

Pharmacological Studies

Recent studies have indicated that this compound exhibits promising pharmacological properties:

- Anti-inflammatory Activity : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory conditions.

- Neurological Effects : The compound may influence neurotransmitter systems, potentially serving as a candidate for neuroprotective agents or treatments for neurodegenerative diseases.

- Antioxidant Properties : Preliminary findings indicate that this compound may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress in cells.

Case Studies

Several case studies have investigated the biological effects of related compounds:

- Case Study on Inflammatory Response : A study demonstrated that an indene-derived compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, highlighting its potential anti-inflammatory properties.

- Neuroprotective Effects : Another research project focused on a structurally similar compound showed neuroprotective effects in models of oxidative stress-induced neuronal damage.

Research Applications

The unique structure of this compound makes it a valuable building block in medicinal chemistry:

- Drug Development : It can be used as a scaffold for designing new drugs targeting inflammatory and neurological disorders.

- Biochemical Probes : The compound may serve as a probe in studying enzyme mechanisms and protein-ligand interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.